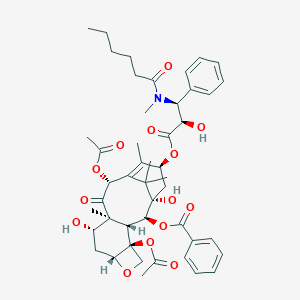

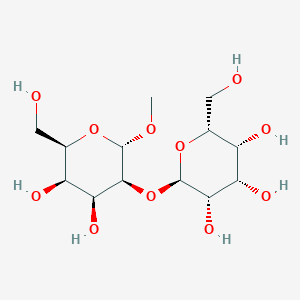

![molecular formula C20H15NO3 B049268 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol CAS No. 120014-85-9](/img/structure/B49268.png)

1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol, also known as NTHBP, is a polycyclic aromatic hydrocarbon (PAH) derivative that has been extensively studied due to its potential as a mutagen and carcinogen. NTHBP is formed during the incomplete combustion of organic matter, such as fossil fuels, and is present in cigarette smoke and urban air pollution.

Mécanisme D'action

The mechanism of 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol-induced DNA damage and mutagenesis is not fully understood. However, it is believed that 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol can be metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and form adducts (Shimada et al., 2006; Zhang et al., 2019). These adducts can cause mutations and lead to the development of cancer.

Effets Biochimiques Et Physiologiques

1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol has been shown to induce oxidative stress and inflammation in various cell types (Zhang et al., 2019). It has also been found to disrupt cellular signaling pathways and lead to cell death (Shimada et al., 2006). In animal models, 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol has been shown to induce tumors in the lung, liver, and other organs (Shimada et al., 2006; Zhang et al., 2019).

Avantages Et Limitations Des Expériences En Laboratoire

1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol has several advantages as a model compound for studying PAH-induced DNA damage and carcinogenesis. It is readily available and can be synthesized in the laboratory. It has also been extensively studied, and its mechanisms of action are well documented. However, there are also limitations to using 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol in lab experiments. It is a potent mutagen and carcinogen, which can pose a risk to researchers working with the compound. Additionally, 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol may not fully represent the complexity of PAH mixtures found in environmental samples.

Orientations Futures

For 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol research include developing methods to reduce its formation during combustion processes, detecting and quantifying the compound in environmental samples, and further understanding the mechanisms of 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol-induced DNA damage and carcinogenesis.

Méthodes De Synthèse

1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol can be synthesized through a multi-step process that involves the reaction of benzo[a]pyrene with nitric acid. The resulting product is then reduced to form 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol. The synthesis method has been described in several studies, including one by Sasaki et al. (1998).

Applications De Recherche Scientifique

1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol has been extensively studied for its mutagenic and carcinogenic properties. It has been shown to induce DNA damage and mutations in various cell types, including human lymphocytes and Chinese hamster ovary cells (Sasaki et al., 1998; Zhang et al., 2019). 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol has also been found to induce tumors in animal models, including mice and rats (Shimada et al., 2006; Zhang et al., 2019). Due to its potential as a mutagen and carcinogen, 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol has been used as a model compound to study the mechanisms of PAH-induced DNA damage and carcinogenesis.

Propriétés

Numéro CAS |

120014-85-9 |

|---|---|

Nom du produit |

1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol |

Formule moléculaire |

C20H15NO3 |

Poids moléculaire |

317.3 g/mol |

Nom IUPAC |

1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol |

InChI |

InChI=1S/C20H15NO3/c22-18-3-1-2-13-14-7-8-15-17(21(23)24)9-6-11-4-5-12(10-16(13)18)20(14)19(11)15/h4-10,18,22H,1-3H2 |

Clé InChI |

ROUCWEBNTWMOKZ-UHFFFAOYSA-N |

SMILES |

C1CC(C2=C(C1)C3=C4C(=C2)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3)O |

SMILES canonique |

C1CC(C2=C(C1)C3=C4C(=C2)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3)O |

Synonymes |

7-HYDROXY-1-NITRO-7,8,9,10-TETRAHYDROBENZ(A)PYRENE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

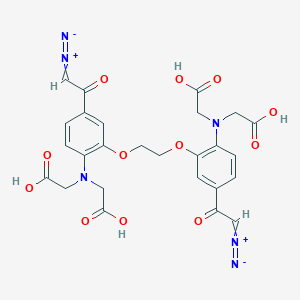

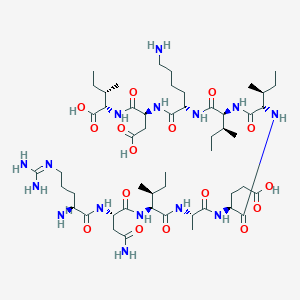

![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)

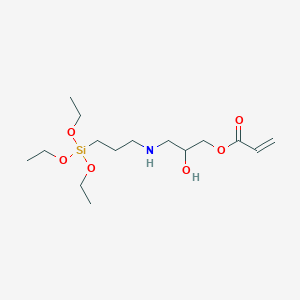

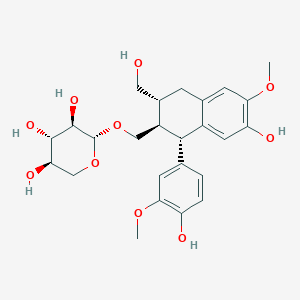

![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49219.png)